Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group in this compound makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, a halogenated benzoate, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step forms the boronic ester group.
Methoxylation and Benzyloxylation: The intermediate product is then subjected to methoxylation and benzyloxylation reactions to introduce the methoxy and benzyloxy groups, respectively. These reactions often require specific reagents and conditions, such as the use of methanol and benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The benzyloxy and methoxy groups can be oxidized or reduced under specific conditions to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis and other substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can yield various alcohols, aldehydes, or ketones.
Scientific Research Applications
Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various synthetic processes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and interactions in chemical reactions. These functional groups can provide additional sites for modification and derivatization, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C22H27BO6 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
methyl 4-methoxy-5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C22H27BO6/c1-21(2)22(3,4)29-23(28-21)17-13-18(25-5)19(12-16(17)20(24)26-6)27-14-15-10-8-7-9-11-15/h7-13H,14H2,1-6H3 |
InChI Key |
LMEPHAQXDSVFBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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